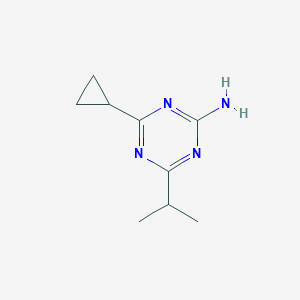

4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Description

4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a trisubstituted 1,3,5-triazine derivative characterized by a cyclopropyl group at position 4 and an isopropyl (propan-2-yl) group at position 5. Its molecular formula is C₉H₁₄N₄, with a molar mass of 178.24 g/mol.

Properties

IUPAC Name |

4-cyclopropyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-5(2)7-11-8(6-3-4-6)13-9(10)12-7/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOAQHAJMSIERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often require refluxing the mixture to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, with reaction conditions involving refluxing in solvents like acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazines, while hydrolysis can produce amines and other derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including 4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, as anticancer agents. For instance, compounds based on triazine structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation and survival .

Case Study Example :

A study evaluated a series of triazine-based compounds against a panel of cancer cell lines, demonstrating that modifications to the triazine core can enhance anticancer activity. The specific performance of this compound in this context remains to be fully elucidated but suggests a pathway for further exploration .

Neurological Applications

The compound's structural features may also make it a candidate for neurological research. Triazines have been investigated for their roles in modulating neurotransmitter systems and as potential treatments for neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilicity could enhance its effectiveness in targeting neurological disorders.

Research Insight :

Investigations into similar triazine compounds have shown their ability to inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's disease. This suggests that this compound could be further studied for its neuroprotective properties .

Herbicidal Properties

Triazine derivatives are widely recognized in agricultural chemistry as herbicides. The structural similarity of this compound to known herbicides positions it as a candidate for development in crop protection.

Field Study Insights :

Research has indicated that modifications to triazine compounds can yield effective herbicides with reduced environmental impact compared to traditional options. This application is particularly relevant in the context of developing sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Development of new cancer therapies |

| Neurological Research | Modulation of neurotransmitter systems | Potential treatments for neurodegenerative diseases |

| Agricultural Chemistry | Development as a herbicide | Sustainable crop protection solutions |

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Comparison of 1,3,5-Triazin-2-amine Derivatives

Biological Activity

4-Cyclopropyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine class, characterized by its unique cyclopropyl and isopropyl substituents. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H14N4

- Molecular Weight : 178 Da

- LogP : 2.62

- Polar Surface Area : 65 Ų

These properties suggest that the compound may exhibit significant lipophilicity and moderate polar characteristics, influencing its interaction with biological membranes and potential bioavailability.

Biological Activity Overview

Research indicates that compounds in the triazine family can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that triazine derivatives possess notable antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against a variety of pathogens, suggesting potential activity for this compound as well .

Anticancer Potential

In vitro studies have indicated that triazine derivatives can inhibit cancer cell proliferation. A case study involving structurally similar triazines demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Further exploration into the specific pathways affected by this compound is warranted.

Structure–Activity Relationship (SAR)

The biological activity of triazine compounds often correlates with their structural features. The presence of cyclopropyl and isopropyl groups may enhance interaction with specific biological targets due to steric and electronic factors. A comparative analysis of similar compounds can provide insights into optimizing the structure for enhanced activity.

| Compound | Activity | Reference |

|---|---|---|

| Triazine A | Antimicrobial | |

| Triazine B | Cytotoxic (Cancer) | |

| 4-Cyclopropyl Triazine | TBD | Current Study |

Case Studies

-

Antimicrobial Efficacy :

In a study assessing various triazine derivatives against bacterial strains, compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria . -

Cytotoxicity Assessment :

A recent investigation into related triazines revealed that certain derivatives caused significant apoptosis in human cancer cell lines at concentrations as low as 10 µM. This suggests that 4-Cyclopropyl derivatives may have similar potential but require direct testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.